Cas no 477-49-6 (Podophyllotoxone)

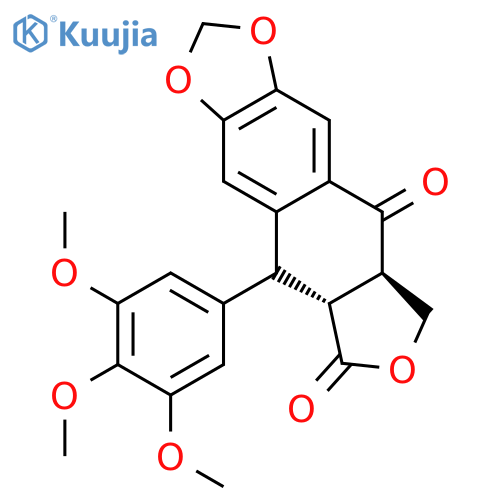

Podophyllotoxone structure

商品名:Podophyllotoxone

Podophyllotoxone 化学的及び物理的性質

名前と識別子

-

- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)-

- (-)-podophyllotoxon

- Podophyllotoxinone

- Podophyllotoxone

- C10875

- SureCN986475

- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione

- XP161642

- Q27108038

- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione

- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobe

- CHEBI:8281

- SCHEMBL986475

- 477-49-6

- MS-27119

- NS00094527

- CHEMBL2229978

- HY-N2415

- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxole-5,8-dione

- MFCD02183443

- AC1L9DV5

- CS-0022616

- (5AR,8AR,9R)-9-(3,4,5-TRIMETHOXYPHENYL)-5A,6,8A,9-TETRAHYDROISOBENZOFURANO[5,6-F][1,3]BENZODIOXOLE-5,8-DIONE

- DTXSID60963905

- 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione

- AC-34246

- AKOS025144402

- Picropodophyllone

- isopicropodophyllone

- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR-(5aalpha,8abeta,9alpha))-

- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-(2)benzofuro(5,6-f)(1,3)benzodioxole-5,8-dione

- Podophyllotoxone; Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)-; Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, [5aR-(5aa,8ass,9a)]-; Podophyllotox

- G13112

- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobenzofuro(5,6-f)(1,3)benzodioxole-5,8-dione

-

- MDL: MFCD02183443

- インチ: 1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1

- InChIKey: ISCQYPPCSYRZOT-BKTGTZMESA-N

- ほほえんだ: O1C([C@]2([H])[C@]([H])(C3C([H])=C(C(=C(C=3[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C3=C([H])C4=C(C([H])=C3C([C@@]2([H])C1([H])[H])=O)OC([H])([H])O4)=O

計算された属性

- せいみつぶんしりょう: 412.1158

- どういたいしつりょう: 412.11581759 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 668

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.5

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ぶんしりょう: 412.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.365±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 191.73 ºC

- ようかいど: Insuluble (3.5E-3 g/L) (25 ºC),

- PSA: 89.52

Podophyllotoxone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T8188-50mg |

Podophyllotoxone |

477-49-6 | 99.37% | 50mg |

¥ 3330 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8188-5 mg |

Podophyllotoxone |

477-49-6 | 99.37% | 5mg |

¥1980.00 | 2022-02-28 | |

| OTAVAchemicals | 7565622-250MG |

(11R,15R,16R)-16-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0?,?.0??,??]hexadeca-1(9),2,7-triene-10,14-dione |

477-49-6 | 95% | 250MG |

$375 | 2023-07-05 | |

| TRC | P681020-1g |

Podophyllotoxone |

477-49-6 | 1g |

$ 1360.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74300-20mg |

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)- |

477-49-6 | 20mg |

¥998.0 | 2021-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8188-50 mg |

Podophyllotoxone |

477-49-6 | 99.37% | 50mg |

¥7920.00 | 2022-02-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-476672-100 mg |

Podophyllotoxone, |

477-49-6 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2823-20mg |

Podophyllotoxone |

477-49-6 | ≥98% | 20mg |

¥1380元 | 2023-09-15 | |

| TargetMol Chemicals | T8188-10mg |

Podophyllotoxone |

477-49-6 | 99.37% | 10mg |

¥ 1320 | 2024-07-19 | |

| 1PlusChem | 1P00DFXW-10mg |

Podophyllotoxone |

477-49-6 | 99% | 10mg |

$952.00 | 2024-05-01 |

Podophyllotoxone 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

477-49-6 (Podophyllotoxone) 関連製品

- 19186-35-7(Deoxypodophyllotoxin)

- 477-48-5(Picropodophyllone)

- 130837-92-2(7-Oxohinokinin)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:477-49-6)Podophyllotoxone

清らかである:99%

はかる:10mg

価格 ($):201.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:477-49-6)Podophyllotoxone

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ